molecular formula C6H5NO2 B1678673 Nicotinic acid CAS No. 59-67-6

Nicotinic acid

Cat. No.: B1678673
CAS No.: 59-67-6
M. Wt: 123.11 g/mol
InChI Key: PVNIIMVLHYAWGP-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Niacin, also known as vitamin B3, primarily targets the GPR109A receptor . This receptor is found on adipocytes and plays a crucial role in lipid metabolism . Niacin also targets various enzymes involved in redox reactions, acting as an electron donor or acceptor .

Mode of Action

Niacin interacts with its targets in several ways. It inhibits a hormone-sensitive lipase in adipose tissue, reducing the breakdown of triglycerides to free fatty acids . This modulation of triglyceride synthesis in the liver leads to the degradation of apolipoprotein B (apo B)-containing lipoproteins . Niacin also directly inhibits the action of diacylglycerol O-acyltransferase 2 (DGAT2), a key enzyme for triglyceride synthesis .

Biochemical Pathways

Niacin is involved in numerous biochemical pathways. It acts as a precursor to nicotinamide adenine dinucleotide (NAD) and its phosphorylated form, nicotinamide adenine dinucleotide phosphate (NADP) . These coenzymes play a crucial role in metabolism, participating in redox reactions catalyzed by various enzymes . A high NAD+/NADH ratio promotes oxidative catabolism, resulting in ATP synthesis .

Pharmacokinetics

Niacin’s pharmacokinetics involve a two-step process for formation from nicotinamide and a three-step process from nicotinic acid . The peak niacin levels occur at around 4.6 hours (median), with a mean plasma terminal half-life of 0.9 hours . Urine recovery of niacin and its metabolites accounts for approximately 69.5% of the administered dose .

Result of Action

Niacin’s action results in a decrease in levels of very low-density lipoproteins and low-density lipoproteins, while increasing levels of high-density lipoproteins . It also significantly reduces lipoprotein (a) . These changes contribute to the reduction of cardiovascular risk associated with dyslipidemia .

Action Environment

The action of niacin can be influenced by various environmental factors. For instance, pathophysiological situations and changes in enzyme activity may influence the need for different forms of niacin . Further study of its effects on various physiological processes, including the gut microbiome and epigenetic regulation, may lead to new discoveries and treatments for various diseases .

Biochemical Analysis

Biochemical Properties

Niacin is integral to numerous biochemical reactions, primarily through its role as a precursor to nicotinamide adenine dinucleotide and nicotinamide adenine dinucleotide phosphate. These cofactors are involved in redox reactions, acting as hydride ion acceptors in cellular metabolism. Niacin also participates in ADP-ribosylation reactions, which are crucial for DNA repair, calcium mobilization, and deacetylation . Enzymes such as nicotinamide adenine dinucleotide-dependent dehydrogenases and nicotinamide adenine dinucleotide phosphate-dependent oxidoreductases interact with niacin, facilitating its role in metabolic processes.

Cellular Effects

Niacin influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It enhances the function of nicotinamide adenine dinucleotide and nicotinamide adenine dinucleotide phosphate, which are vital for energy production and cellular respiration. Niacin also affects the expression of genes involved in lipid metabolism, leading to changes in high-density lipoprotein cholesterol and low-density lipoprotein cholesterol levels . Additionally, niacin modulates cell signaling pathways related to inflammation and oxidative stress, impacting overall cell function.

Molecular Mechanism

At the molecular level, niacin exerts its effects through binding interactions with specific biomolecules. It acts as a substrate for enzymes involved in redox reactions, facilitating the transfer of electrons and hydrogen ions. Niacin also influences enzyme activity by modulating the availability of nicotinamide adenine dinucleotide and nicotinamide adenine dinucleotide phosphate. These cofactors play a critical role in regulating cellular metabolism and gene expression . Niacin’s involvement in ADP-ribosylation reactions further underscores its importance in maintaining cellular homeostasis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of niacin can vary over time. Niacin is relatively stable under physiological conditions, but its degradation can occur under extreme pH or temperature conditions. Long-term studies have shown that niacin supplementation can lead to sustained improvements in lipid profiles and reductions in cardiovascular risk factors . Prolonged exposure to high doses of niacin may result in adverse effects, such as hepatotoxicity and gastrointestinal disturbances.

Dosage Effects in Animal Models

The effects of niacin vary with different dosages in animal models. Low to moderate doses of niacin have been shown to improve lipid metabolism and reduce inflammation. High doses can lead to toxic effects, including liver damage and gastrointestinal issues . Threshold effects have been observed, where the beneficial effects of niacin plateau at higher doses, and adverse effects become more prominent.

Metabolic Pathways

Niacin is involved in several metabolic pathways, including the synthesis of nicotinamide adenine dinucleotide and nicotinamide adenine dinucleotide phosphate. These cofactors are essential for various oxidation-reduction reactions in cellular metabolism. Niacin also interacts with enzymes such as nicotinamide adenine dinucleotide-dependent dehydrogenases and nicotinamide adenine dinucleotide phosphate-dependent oxidoreductases, influencing metabolic flux and metabolite levels .

Transport and Distribution

Niacin is transported and distributed within cells and tissues through specific transporters and binding proteins. It is absorbed in the small intestine and transported to various tissues via the bloodstream. Within cells, niacin is converted into nicotinamide adenine dinucleotide and nicotinamide adenine dinucleotide phosphate, which are distributed to different cellular compartments to participate in metabolic processes .

Subcellular Localization

Niacin’s subcellular localization is primarily within the mitochondria and cytoplasm, where it functions as a cofactor for various enzymes. Targeting signals and post-translational modifications direct niacin to specific compartments, ensuring its availability for metabolic reactions. Niacin’s activity and function are influenced by its localization, as it needs to be in proximity to the enzymes and biomolecules it interacts with .

Chemical Reactions Analysis

Properties

IUPAC Name

pyridine-3-carboxylic acid
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InChI

InChI=1S/C6H5NO2/c8-6(9)5-2-1-3-7-4-5/h1-4H,(H,8,9)
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InChI Key

PVNIIMVLHYAWGP-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CN=C1)C(=O)O
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Molecular Formula

C6H5NO2, C5H4NCOOH
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Related CAS

10361-13-4 (iron(2+) salt), 16518-17-5 (potassium salt), 1976-28-9 (aluminum salt), 28029-53-0 (cobalt(2+) salt), 28029-54-1 (manganese(2+) salt), 36321-41-2 (ammonium salt), 3789-96-6 (tartrate), 53890-72-5 (lithium salt), 54-86-4 (hydrochloride salt), 636-79-3 (hydrochloride), 7069-06-9 (magnesium salt), 823-77-8 (calcium salt), 99148-57-9 (tosylate)
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DSSTOX Substance ID

DTXSID1020932
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Molecular Weight

123.11 g/mol
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Physical Description

Nicotinic acid is an odorless white crystalline powder with a feebly acid taste. pH (saturated aqueous solution) 2.7. pH (1.3% solution) 3-3.5. (NTP, 1992), Other Solid, White solid; [ICSC] Colorless odorless solid; [HSDB] White powder; [Sigma-Aldrich MSDS], Solid, WHITE CRYSTALS OR CRYSTALLINE POWDER.
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Boiling Point

Sublimes (NTP, 1992), Sublimes
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Flash Point

193 °C (379 °F) - closed cup, 193 °C c.c.
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Solubility

>18.5 [ug/mL] (The mean of the results at pH 7.4), 10 to 50 mg/mL at 63 °F (NTP, 1992), In water, 1.8X10+4 mg/L at 20 °C, Slightly soluble in water, Slightly soluble in ethanol, ethyl ether, Soluble in alcohol, insoluble in most lipid solvents, 18.0 mg/mL, Solubility in water, g/100ml at 20 °C: 1.8 (moderate)
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Density

1.473 (NTP, 1992) - Denser than water; will sink, 1.473 g/cu cm at 25 °C, 1.5 g/cm³
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Vapor Pressure

0.0000057 [mmHg]
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Mechanism of Action

Niacin performs a number of functions in the body and so has many mechanisms, not all of which have been fully described. Niacin can decrease lipids and apolipoprotein B (apo B)-containing lipoproteins by modulating triglyceride synthesis in the liver, which degrades apo B, or by modulating lipolysis in adipose tissue. Niacin inhibits hepatocyte diacylglycerol acyltransferase-2. This action prevents the final step of triglyceride synthesis in hepatocytes, limiting available triglycerides for very low density lipoproteins (VLDL). This activity also leads to intracellular degradation of apo B and decreased production of low density lipoproteins, the catabolic product of VLDL. Niacin also inhibits a high density lipoprotein (HDL) catabolism receptor, which increases the levels and half life of HDL., Prolonged niacin treatment elicits beneficial effects on the plasma lipid and lipoprotein profile that is associated with a protective CVD risk profile. Acute niacin treatment inhibits nonesterified fatty acid release from adipocytes and stimulates prostaglandin release from skin Langerhans cells, but the acute effects diminish upon prolonged treatment, while the beneficial effects remain. To gain insight in the prolonged effects of niacin on lipid metabolism in adipocytes, we used a mouse model with a human-like lipoprotein metabolism and drug response [female APOE*3-Leiden.CETP (apoE3 Leiden cholesteryl ester transfer protein) mice] treated with and without niacin for 15 weeks. The gene expression profile of gonadal white adipose tissue (gWAT) from niacin-treated mice showed an upregulation of the "biosynthesis of unsaturated fatty acids" pathway, which was corroborated by quantitative PCR and analysis of the FA ratios in gWAT. Also, adipocytes from niacin-treated mice secreted more of the PUFA DHA ex vivo. This resulted in an increased DHA/arachidonic acid (AA) ratio in the adipocyte FA secretion profile and in plasma of niacin-treated mice. Interestingly, the DHA metabolite 19,20-dihydroxy docosapentaenoic acid (19,20-diHDPA) was increased in plasma of niacin-treated mice. Both an increased DHA/AA ratio and increased 19,20-diHDPA are indicative for an anti-inflammatory profile and may indirectly contribute to the atheroprotective lipid and lipoprotein profile associated with prolonged niacin treatment., /The study objective was/ to determine the effects of niacin on adiponectin and markers of adipose tissue inflammation in a mouse model of obesity. Male C57BL/6 mice were placed on a control or high-fat diet (HFD) and were maintained on such diets for the duration of the study. After 6 weeks on the control or high fat diets, vehicle or niacin treatments were initiated and maintained for 5 weeks. Identical studies were conducted concurrently in HCA2 (-/-) (niacin receptor(-/-)) mice. Niacin increased serum concentrations of the anti-inflammatory adipokine, adiponectin by 21% in HFD-fed wild-type mice, but had no effect on lean wild-type or lean or HFD-fed HCA2 (-/-) mice. Niacin increased adiponectin gene and protein expression in the HFD-fed wild-type mice only. The increases in adiponectin serum concentrations, gene and protein expression occurred independently of changes in expression of PPARgamma C/EBPalpha or SREBP-1c (key transcription factors known to positively regulate adiponectin gene transcription) in the adipose tissue. Further, niacin had no effect on adipose tissue expression of ERp44, Ero1-Lalpha, or DsbA-L (key ER chaperones involved in adiponectin production and secretion). However, niacin treatment attenuated HFD-induced increases in adipose tissue gene expression of MCP-1 and IL-1beta in the wild-type HFD-fed mice. Niacin also reduced the expression of the pro-inflammatory M1 macrophage marker CD11c in HFD-fed wild-type mice. Niacin treatment attenuates obesity-induced adipose tissue inflammation through increased adiponectin and anti-inflammatory cytokine expression and reduced pro-inflammatory cytokine expression in a niacin receptor-dependent manner., Nicotinic acid (niacin), a vitamin of the B complex, has been used for almost 50 years as a lipid-lowering drug. The pharmacological effect of nicotinic acid requires doses that are much higher than those provided by a normal diet. Its primary action is to decrease lipolysis in adipose tissue by inhibiting hormone-sensitive triglyceride lipase. This anti-lipolytic effect of nicotinic acid involves the inhibition of cyclic adenosine monophosphate (cAMP) accumulation in adipose tissue through a G(i)-protein-mediated inhibition of adenylyl cyclase. A G-protein-coupled receptor for nicotinic acid has been proposed in adipocytes. Here, we show that the orphan G-protein-coupled receptor, "protein upregulated in macrophages by interferon-gamma" (mouse PUMA-G, human HM74), is highly expressed in adipose tissue and is a nicotinic acid receptor. Binding of nicotinic acid to PUMA-G or HM74 results in a G(i)-mediated decrease in cAMP levels. In mice lacking PUMA-G, the nicotinic acid-induced decrease in free fatty acid (FFA) and triglyceride plasma levels was abrogated, indicating that PUMA-G mediates the anti-lipolytic and lipid-lowering effects of nicotinic acid in vivo. The identification of the nicotinic acid receptor may be useful in the development of new drugs to treat dyslipidemia.
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Color/Form

Needles from alcohol or water, Colorless needles

CAS No.

59-67-6
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Record name NIACIN
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Record name Nicotinic acid
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Record name Nicotinic acid
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Melting Point

457 °F (NTP, 1992), 236-239, 237 °C, Mol wt: 139.11. Needles; MP: 254-255 °C. Slightly soluble in cold water, more soluble in hot water, hot glacial acetic acid, hot methanol, less soluble in ethanol. Insoluble in light petroleum, benzene, chloroform. UV max (0.1N H2SO4): 220, 260 nm (epsilon 22400, 10200) /Nicotinic acid, 1-oxide/, 236.6 °C
Record name NICOTINIC ACID
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Record name Niacin
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Record name Nicotinic acid
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Synthesis routes and methods I

Procedure details

5.2 g of 90% pyridinium bromide perbromide was added in one portion to a solution of 5 g of 3-pyridinecarboxylic acid, 5-cyano-1,4-dihydro-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-, ethyl ester and 1.2 ml pyridine in 150 ml of dry ethanol-free CHCl3 at -10° C. The mixture was stirred for 45 minutes at 0° C. and the bromide (6 g) was obtained by flash chromatography over silica gel (10% EtAc/CH2Cl2). This was dissolved in 30 ml of THF and added dropwise to a suspension of 4-mercaptopyridine, sodium salt [(prepared from 1.5 g of 4-mercapto pyridine and 0.5 g of 60% NaH in THF/DMF (1:1, 40 ml)] at 0° C. and the mixture was warmed to room temperature. After stirring for one hour, the reaction mixture was diluted with water and extracted with CH2Cl2. The organic extracts were washed with water, dried, and evaporated. The residue was crystallized from EtAc to give 5.1 g of 3-pyridinecarboxylic acid, 5-cyano-1,4-dihydro-6-methyl-2[4-pyridinylthiomethyl]-4-[(2-trifluoromethyl)phenyl]-, ethyl ester, mp 222°-224° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0.5 g
Type
reactant
Reaction Step Two
Name
THF DMF
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To 8.4 g (22.5 mmol) of acid chloride starting material used in Example 1 in 50 ml of methylene chloride were added 5.4 g of 3-bromopropylamine hydrobromide and 5.5 g of potassium carbonate. The mixture was stirred at room temperature for one hour and then 20 ml of water was added. Stirring was continued for 18 hours. After that the organic layer was separated, washed with brine and concentrated. The oily residue was triturated with cyclohexane to give a solid. A 2.3 g analytically pure sample was obtained by chromatography of 2.6 g of crude 3-pyridinecarboxylic acid, 5-[[(3-bromopropyl)amino]carbonyl]-6-(difluoromethyl)- 4-(2-methylpropyl)-2-(trifluoromethyl)-, methyl ester on silica gel columns with 20% ethyl acetate/cyclohexane as eluting solvent, m.p. 107°-110° C.
[Compound]
Name
methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl acetate cyclohexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
acid chloride
Quantity
8.4 g
Type
reactant
Reaction Step Two
Name
3-bromopropylamine hydrobromide
Quantity
5.4 g
Type
reactant
Reaction Step Three
Quantity
5.5 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

The acid chloride starting material of Example 1 (12.81 g=0.0345 mole) was dissolved in 100 ml CH2Cl2. To this solution was added 4.68 g (0.0373 mol) of glycine methyl ester hydrochloride. This mixture was cooled in an ice bath before adding 10 ml of ethyldiisopropylamine (EDPA) (0.0574 mole) by pipet. The ice bath was removed, and the reaction stirred overnight at room temperature. 19F NMR showed the reaction was incomplete. An additional 3 ml of EDPA (0.172 mol) was added. After 1/2 hour a gas chromatographic assay showed complete reaction. It was washed with dilute HCl and extracted with CH2C2. The CH2Cl2 layer was dried with MgSO4, filtered and concentrated to 14.2 g orange oily solid. Two grams were chromatotroned (20% EtOAc/cyclohexane) and then recyrstallized to give 1.2 g of 3-pyridinecarboxylic acid, 6-(difluoromethyl)-5-[[(2-methoxy-2-oxoethyl)amino]carbonyl]-4-(2-methylpropyl)-2-(trifluoromethyl)-, methyl ester as a white solid. m.p. 126°-129° C.
[Compound]
Name
acid chloride
Quantity
12.81 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
4.68 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods IV

Procedure details

This example illustrates the preparation of Compound 101, an example of the formation of the heterocycle by cycloaddition reaction. Sodium (7.87 g, 0.35 mol) was cautiously added in portions to 250 mL methanol under nitrogen. Methyl 5-acetyl-2-(difluoromethyl)-4-(2-methylpropyl)-6-(trifluoromethyl)-3-pyridinecarboxylate (20 g, 0.057 mol) was added at 25° C., followed by dropwise addition of isoamyl nitrite (33.15 g, 0.283 mol). The mixture was stirred overnight at 25° C., then quenched with ice/concentrated HCl slush, and extracted with ether. The combined ether layers were washed with saturated sodium bicarbonate and dried (MgSO4). The solvent was evaporated in vacuo and the residue purified by HPLC with 10% ethyl acetate-hexane to give 22 g (99%) of 3-pyridinecarboxylic acid, 2-(difluoromethyl)-5-((hydroxyimino)acetyl)-4-(2-methylpropyl)-6-(trifluoromethyl)-, methyl ester, as a yellow solid. m.p. 84°-86° C.
[Compound]
Name
Compound 101
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
heterocycle
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7.87 g
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Three
Name
Methyl 5-acetyl-2-(difluoromethyl)-4-(2-methylpropyl)-6-(trifluoromethyl)-3-pyridinecarboxylate
Quantity
20 g
Type
reactant
Reaction Step Four
Quantity
33.15 g
Type
reactant
Reaction Step Five

Synthesis routes and methods V

Procedure details

This example illustrates the preparation of Compounds 62, 106, 107, and 109, an example of reduction of a α-hydroxyhaloheterocyclomethyl derivative to the α-hydroxyheterocyclomethyl derivative, and oxidation of this derivative to compounds of the present invention. A mixture of methyl 5-[(2-chloro-5-thiazolyl)-hydroxymethyl)-2-(difluoromethyl)-4-(2-methylpropyl)-6-(trifluoromethyl)-3-pyridinecarboxylate (7.2 g, 16 mmol), 6 mL triethylamine, and 5% of palladium on activated carbon catalyst (5 g) in 80 mL methanol was placed in a Parr hydrogenation apparatus at 50 psi and RT for 18 h. The reaction mixture was filtered through celite. The celite was thoroughly washed with methanol. The combined filtrates was concentrated in vacuo. The residual solid was purified by flash chromatography on silica gel with 30% ethyl acetate-cyclohexane to afford 3-pyridinecarboxylic acid, 2-(difluoromethyl)-5-(hydroxy-5-thiazolylmethyl)-4-(2-methylpropyl)-6-(trifluoromethyl)-, methyl ester (5 g, 73.5%) as A light yellow solid. m.p. 140°-150° C.
[Compound]
Name
Compounds 62
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methyl 5-[(2-chloro-5-thiazolyl)-hydroxymethyl)-2-(difluoromethyl)-4-(2-methylpropyl)-6-(trifluoromethyl)-3-pyridinecarboxylate
Quantity
7.2 g
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
catalyst
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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